molecular formula C11H13BrClNO2 B1625269 3-Bromo-2-chlorophenyl Diethylcarbamate CAS No. 863870-81-9

3-Bromo-2-chlorophenyl Diethylcarbamate

Cat. No. B1625269
M. Wt: 306.58 g/mol
InChI Key: TXCYZQICMLGPGB-UHFFFAOYSA-N
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Description

3-Bromo-2-chlorophenyl Diethylcarbamate is a chemical compound with the molecular formula C11H13BrClNO2 . It has a molecular weight of 306.58 and is used in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chlorophenyl Diethylcarbamate consists of a phenyl ring substituted with bromo and chloro groups, and a carbamate group . The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group linked to an ether (R-O-R’) group .


Physical And Chemical Properties Analysis

3-Bromo-2-chlorophenyl Diethylcarbamate is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.

Scientific Research Applications

1. Chiral Recognition in Chromatography

  • Chromatographic Resolution: The use of cellulose triphenylcarbamate and its derivatives, including those substituted with bromo and chloro groups, has been studied for their chiral recognition abilities as stationary phases in high-performance liquid chromatography. The inductive effect of substituents like bromo and chloro greatly influences optical resolution, especially when positioned at the 3- or 4-positions on the phenyl ring (Okamoto, Kawashima, & Hatada, 1986).

2. Synthesis and Characterization of Chemical Compounds

  • Synthesis of Halogenated Carbazoles: Research on the enzymatic synthesis of bromo- and chlorocarbazoles, which are emerging as environmental contaminants, has revealed their potential formation in the environment. The study provides insights into the synthesis pathways and the stability of these compounds (Mumbo, Lenoir, Henkelmann, & Schramm, 2013).
  • Synthesis of Indole Derivatives: The use of ethyl 2-ethynylphenylcarbamate derivatives, including those with halogen substituents, in palladium(II)-catalyzed cyclization with alkenes has been explored. This method is used to produce 2-substituted 3-ethenylindoles and carbazole derivatives (Yasuhara, Takeda, Suzuki, & Sakamoto, 2002).

3. Electroluminescence and Photophysical Properties

  • Dinuclear Rhenium Complexes in OLEDs: The photophysical and electroluminescence properties of dinuclear rhenium(I) carbonyl complexes, including those with bromo-bridged structures, have been studied. These complexes have been used as triplet emitters in the preparation of OLEDs with high external quantum efficiencies (Mauro, Yang, Shin, Panigati, Chang, D'alfonso, & De Cola, 2012).

4. Environmental and Toxicological Studies

  • Bromate in Drinking Water: Studies have focused on the occurrence of bromate, a byproduct of water disinfection processes. Research has examined its formation in chlorinated drinking water and the implications for regulatory standards, providing insights into the environmental impact of bromate formation (Weinberg, Delcomyn, & Unnam, 2003).

Safety And Hazards

The safety data sheet for 3-Bromo-2-chlorophenyl Diethylcarbamate suggests that it should be handled with care . It should be kept away from heat/sparks/open flames/hot surfaces and stored in a cool place . Protective gloves/protective clothing/eye protection/face protection should be worn when handling this compound .

Future Directions

While specific future directions for 3-Bromo-2-chlorophenyl Diethylcarbamate are not mentioned in the sources I found, carbamates in general are a focus of ongoing research due to their wide range of biological activities. For instance, one study discusses the potential of carbamates in the formal anti-Markovnikov hydromethylation of alkenes .

properties

IUPAC Name

(3-bromo-2-chlorophenyl) N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c1-3-14(4-2)11(15)16-9-7-5-6-8(12)10(9)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCYZQICMLGPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=C(C(=CC=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461400
Record name 3-BROMO-2-CHLOROPHENYL N,N-DIETHYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chlorophenyl Diethylcarbamate

CAS RN

863870-81-9
Record name 3-BROMO-2-CHLOROPHENYL N,N-DIETHYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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